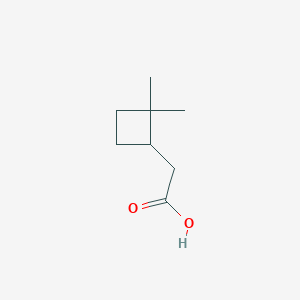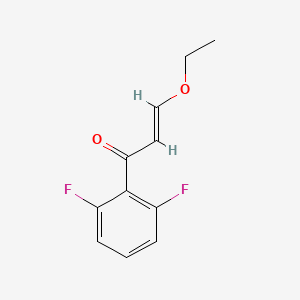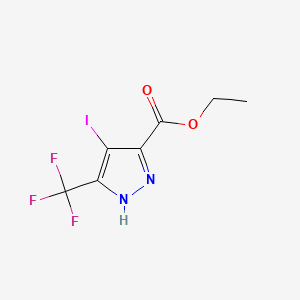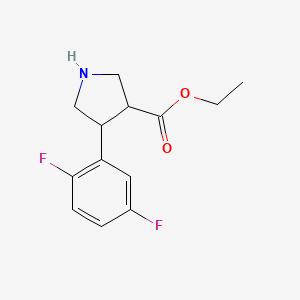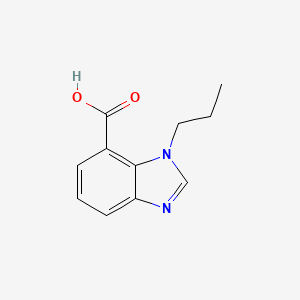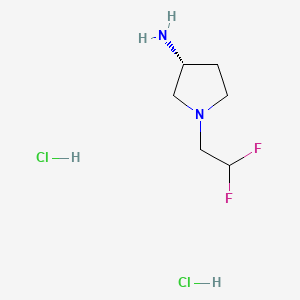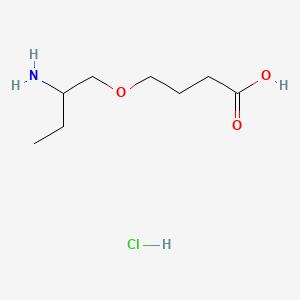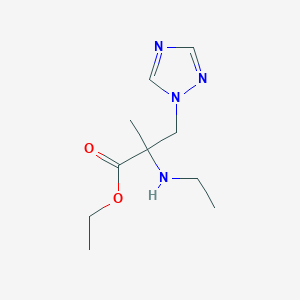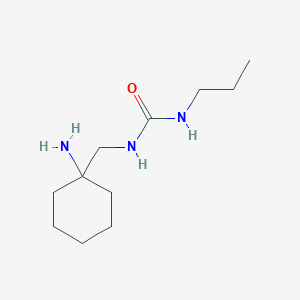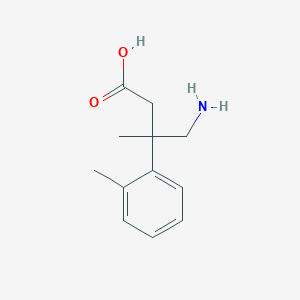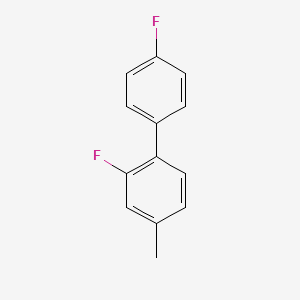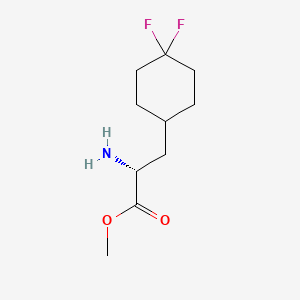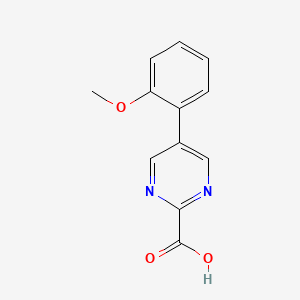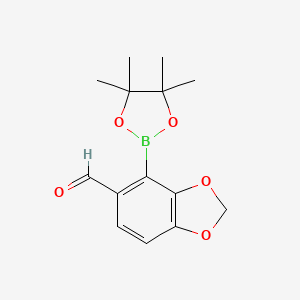![molecular formula C10H13LiN2O4S B13626407 Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S It is a lithium salt derivative of pyridine-3-sulfinate, where the pyridine ring is substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-sulfinate as the core structure.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Lithiation: The protected pyridine-3-sulfinate is then subjected to lithiation using a lithium reagent, such as n-butyllithium, under controlled conditions to form the lithium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate under appropriate conditions.
Substitution: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc protecting group.
Major Products
Oxidation: The major product would be the corresponding sulfonate derivative.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
科学研究应用
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate depends on its specific application
Coordination Chemistry: The lithium ion can coordinate with various ligands, influencing the reactivity and stability of the compound.
Enzyme Inhibition: The pyridine-3-sulfinate moiety may interact with enzyme active sites, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate: Sulfinate group at the 2-position.
Uniqueness
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is unique due to the specific positioning of the Boc-protected amino group and the sulfinate group on the pyridine ring
属性
分子式 |
C10H13LiN2O4S |
|---|---|
分子量 |
264.3 g/mol |
IUPAC 名称 |
lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate |
InChI |
InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI 键 |
OFJSLPJMUZWJMV-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


